molecular formula C18H17N3O4S2 B3460781 2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B3460781
M. Wt: 403.5 g/mol
InChI Key: GPDGDULBCLBRPM-UHFFFAOYSA-N
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Description

The compound 2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide features a 2-methylphenoxy group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 1,3-thiazole-2-ylsulfonamide moiety. The 2-methylphenoxy substituent may influence lipophilicity and binding interactions, while the thiazole sulfonamide group could enhance target specificity, particularly in enzyme inhibition .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13-4-2-3-5-16(13)25-12-17(22)20-14-6-8-15(9-7-14)27(23,24)21-18-19-10-11-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDGDULBCLBRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy group is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Phenoxy Molecular Formula Molecular Weight Key Properties/Notes Evidence ID
2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 4-Cl C₁₇H₁₄ClN₃O₄S₂ 423.89 Higher lipophilicity due to Cl; CAS 58590-35-5
2-(4-Bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 4-Br C₁₇H₁₄BrN₃O₄S₂ 468.34 Bulkier Br substituent; industrial grade availability
2-(2-Bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 2-Br, 4-C₂H₅ C₁₉H₁₈BrN₃O₄S₂ 496.40 Predicted pKa 7.01; increased steric hindrance
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acetamide 2-OCH₃ C₂₀H₂₀N₄O₅S₂ 460.52 Electron-donating OCH₃; improved solubility

Key Observations :

  • Chlorine/Bromine Substituents : Enhance lipophilicity and may improve membrane permeability but reduce solubility. Bromine’s bulkiness may sterically hinder target binding .
  • Methoxy Group : Electron-donating OCH₃ increases solubility but may reduce metabolic stability .

Variations in the Acetamide-Linked Phenyl Ring

The phenyl ring’s substitution pattern modulates target affinity:

Compound Name Phenyl Ring Substitution Notable Features Evidence ID
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide No sulfonamide group Simpler structure; lacks sulfamoyl moiety
N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide Azepanylsulfonyl group Seven-membered ring; potential for enhanced binding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Cl₂ on phenyl Twisted conformation (79.7°); R₂²(8) hydrogen bonds

Key Observations :

  • Sulfonamide Group (Target Compound) : The 1,3-thiazol-2-ylsulfamoyl group likely enhances hydrogen bonding and enzyme inhibition, akin to sulfa drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Reactant of Route 2
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2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

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